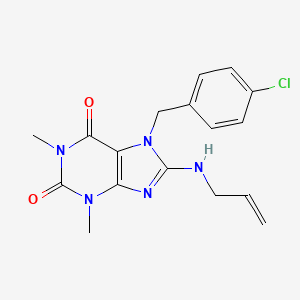![molecular formula C25H26N4O3S3 B2630165 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide CAS No. 922702-21-4](/img/structure/B2630165.png)
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H26N4O3S3 and its molecular weight is 526.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antimicrobial Evaluation
Several studies have focused on the synthesis of novel compounds that incorporate similar structural motifs to the specified compound, often targeting enhanced antimicrobial properties. For instance, Patel et al. (2012) synthesized a series of thiazolidinone derivatives, evaluating their antimicrobial activity against a variety of bacteria and fungi, highlighting the potential of such compounds in developing new antimicrobial agents Divyesh Patel, Rahul V. Patel, P. Kumari, N. Patel, Zeitschrift für Naturforschung C, 2012.
Heterocyclic Chemistry and Drug Design
The compound and its related derivatives have also been explored in the context of heterocyclic chemistry, contributing to drug design efforts. Jeankumar et al. (2013) designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, assessing their in vitro activity against Mycobacterium tuberculosis, which showcases the application of similar compounds in medicinal chemistry V. U. Jeankumar et al., European journal of medicinal chemistry, 2013.
Novel Compound Synthesis
Research on the synthesis of novel compounds often incorporates the structural elements of the specified compound. For example, Abu‐Hashem et al. (2020) reported on the synthesis of new heterocyclic compounds derived from visnaginone and khellinone, evaluating their anti-inflammatory and analgesic activities. This work demonstrates the versatility of related structural frameworks in synthesizing compounds with potential therapeutic benefits A. Abu‐Hashem et al., Molecules, 2020.
Biological Evaluation and Activity Studies
Furthermore, the synthesis and biological evaluation of derivatives of similar structural motifs have been conducted to explore their potential as biologically active molecules. Mansour et al. (2020) synthesized new heterocyclic compounds bearing biphenyl-4-yl and 4-(dimethylamino)phenyl substituents, investigating their cytotoxic activity against cancer cell lines. This research underscores the interest in such compounds for potential anticancer applications S. Y. Mansour et al., Russian Journal of Organic Chemistry, 2020.
Antimycobacterial and Anticancer Research
Additionally, Lv et al. (2017) explored imidazo[1,2-a]pyridine-3-carboxamides with different linkers, including one structurally similar to the query compound, for their activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. Their findings contribute to the ongoing search for new antimycobacterial agents Kai Lv et al., European journal of medicinal chemistry, 2017.
特性
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S3/c1-17-13-21-22(14-18(17)2)34-25(27-21)29(16-19-5-3-9-26-15-19)24(30)20-7-10-28(11-8-20)35(31,32)23-6-4-12-33-23/h3-6,9,12-15,20H,7-8,10-11,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKWTQVTZLRLRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
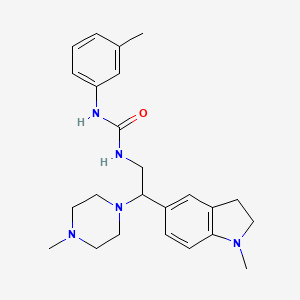
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2630084.png)
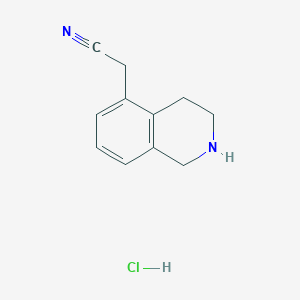
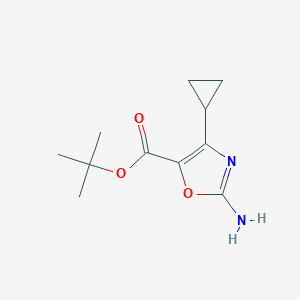
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid](/img/structure/B2630088.png)

![2-(4-chlorophenoxy)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2630092.png)
![2-[3-Methylbutan-2-yl-[(6-oxo-1H-pyridin-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2630093.png)
![5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole](/img/structure/B2630095.png)
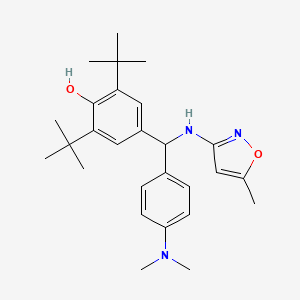
![4-({[(2-Chlorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2630099.png)
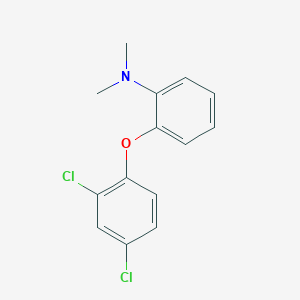
![5-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-methoxybenzamide](/img/structure/B2630102.png)
